molecular formula C12H14ClN3OS B11728394 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B11728394
M. Wt: 283.78 g/mol
InChI Key: ZFYFAUSUZUGBJA-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with thioglycolic acid to form the intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine.

  • Mechanism of Action: The compound exhibits antimitotic activity against various human tumor cell lines. Its mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.
  • Case Study: A notable study evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated significant growth inhibition rates with mean GI50 values suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens.

  • In Vitro Studies: Laboratory tests have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing novel materials with specific properties.

  • Polymer Chemistry: The compound can be utilized as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices results in materials suitable for high-performance applications .

Data Summary

Application AreaActivity DescriptionReference
AnticancerSignificant growth inhibition in tumor cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Material ScienceUsed as a monomer for high-performance polymers

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can be compared with other oxadiazole derivatives such as:

    1,3,4-Oxadiazole: Known for its antibacterial and antifungal properties.

    1,2,5-Oxadiazole: Often used in the development of high-energy materials.

    1,2,3-Oxadiazole: Studied for its potential anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antioxidant activities based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of oxadiazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several oxadiazole derivatives were found to be significant, indicating strong antibacterial properties. For instance, compounds with similar structures showed MIC values ranging from 750 μg/mL against fungal pathogens to lower concentrations against bacterial strains .
  • Activity Against Specific Strains : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that oxadiazole derivatives could inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundBacterial StrainMIC (μg/mL)
1-[3-(2-Chlorophenyl)-...MRSA500
1-[3-(2-Chlorophenyl)-...E. coli750

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been a focal point in research.

  • Cytotoxicity Studies : The cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including HCT-116 and PC-3. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth .
Cell LineIC50 (μM)
HCT-11613.62
PC-321.74

Antioxidant Activity

The antioxidant capabilities of the compound were evaluated using the DPPH radical scavenging assay.

  • Scavenging Activity : Compounds similar to 1-[3-(2-Chlorophenyl)-... showed notable radical scavenging activity, with percentages ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid as a reference .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that the presence of electron-withdrawing groups, such as chloro and bromo substituents, enhances biological activity. This finding is crucial for guiding future synthesis and optimization of oxadiazole derivatives for therapeutic applications .

Case Studies

Several case studies have documented the effectiveness of similar oxadiazole compounds:

  • Antimicrobial Study : A study published in MDPI highlighted a series of synthesized oxadiazoles demonstrating significant antimicrobial activity against both fungal and bacterial pathogens with low cytotoxicity towards mammalian cells .
  • Antitumor Research : Another investigation reported that specific oxadiazole derivatives exhibited promising results in inhibiting cancer cell proliferation across multiple cell lines, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine?

Methodological Answer: The synthesis typically involves coupling reactions between oxadiazole precursors and amine-containing intermediates. For example:

  • Oxadiazole formation : React 2-chlorobenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl source (e.g., triethyl orthoformate) under reflux .
  • Thioether linkage : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or a protected thiol intermediate.
  • Amine coupling : Use reductive amination or carbodiimide-mediated coupling to attach the propan-1-amine moiety.

Reference Data :

StepReagents/ConditionsYield (%)
CyclizationTriethyl orthoformate, 80°C, 6h22–67%

Q. How is the structural confirmation of this compound achieved post-synthesis?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect data on a single-crystal diffractometer and analyze bond lengths/angles (e.g., C–N bond: ~1.32 Å; oxadiazole ring angles: ~105–110°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm). Compare with computed spectra for validation .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.05) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or oxygen .
  • Handling : Use explosion-proof equipment (e.g., spark-free tools) and inert gas purging during reactions due to flammability risks (H225 hazard code) .
  • Emergency measures : For skin contact, rinse immediately with water (P305+P351+P338); for inhalation, move to fresh air (P304+P340) .

Q. What are the solubility properties, and how do they influence experimental design?

Methodological Answer:

  • Solubility : Sparingly soluble in water but dissolves in DMSO or ethanol (e.g., 10–20 mg/mL in DMSO). Pre-saturate solvents with inert gases to prevent oxidation .
  • Storage stability : Lyophilize and store under argon for long-term stability. Monitor degradation via HPLC (retention time ~8.2 min) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Pd(OAc)₂ increases yield by 15–20%) .
  • Reaction kinetics : Use microwave-assisted synthesis to reduce cyclization time from 6h to 1h, improving yield to ~70% .
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate high-purity product (>98%) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at –40°C to 80°C .
  • Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (RMSD < 1 ppm) to assign ambiguous signals .
  • Isotopic labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃ group at δ 2.3 ppm) .

Q. What in silico strategies predict the compound’s biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HCV entry inhibitors; binding affinity ΔG ≤ –8.5 kcal/mol) .
  • QSAR modeling : Train models on oxadiazole derivatives to correlate substituent electronegativity (e.g., Cl vs. Br) with IC₅₀ values .
  • ADMET prediction : Calculate logP (~3.2) and PSA (~73 Ų) to estimate blood-brain barrier permeability .

Q. How to address polymorphic forms in crystallographic studies?

Methodological Answer:

  • Screening : Recrystallize from 5–10 solvent systems (e.g., EtOH/water, acetone) to isolate polymorphs .
  • SC-XRD refinement : Resolve disorder using SHELXL’s PART instruction and analyze Hirshfeld surfaces for packing interactions (e.g., C–H···π contacts) .

Q. What methodologies assess environmental impact or degradation pathways?

Methodological Answer:

  • Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS (half-life ~4h; major product: 2-chlorobenzoic acid) .
  • Ecotoxicology : Use Daphnia magna assays (EC₅₀ < 1 mg/L) to evaluate aquatic toxicity (H400 hazard code) .

Q. How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute 2-chlorophenyl with 3-bromophenyl (synthesized via similar routes; see ).
  • Functional group modulation : Replace methylsulfanyl with ethylsulfanyl to study steric effects (synthetic method: ).
  • Activity cliffs : Test truncated analogs (e.g., removing the oxadiazole ring) to identify critical pharmacophores .

Properties

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C12H14ClN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3

InChI Key

ZFYFAUSUZUGBJA-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N

Origin of Product

United States

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